molecular formula C8H15NO B2931310 7-Methoxybicyclo[3.2.0]heptan-6-amine CAS No. 2241141-64-8

7-Methoxybicyclo[3.2.0]heptan-6-amine

Cat. No.: B2931310
CAS No.: 2241141-64-8
M. Wt: 141.214
InChI Key: MOTXTPXYTRYOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

7-methoxybicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXTPXYTRYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the bio-Baeyer–Villiger reaction using specific microbial strains to oxidize bicycloheptanones to the corresponding oxabicyclooctanones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods combine chemical synthesis with enzymatic reactions to achieve high yields and optical purity . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxabicyclooctanones, reduced amine derivatives, and various functionalized bicyclic compounds .

Scientific Research Applications

7-Methoxybicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s bicyclic structure provides rigidity, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxybicyclo[3.2.0]heptan-6-amine stands out due to its unique combination of a methoxy group and an amine group on a bicyclic structure. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

7-Methoxybicyclo[3.2.0]heptan-6-amine is a bicyclic organic compound that has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a methoxy group and an amine, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NC_9H_{13}N with a molecular weight of approximately 151.21 g/mol. Its structural representation is crucial for understanding its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC9H13NC_9H_{13}N
Molecular Weight151.21 g/mol
Chemical StructureBicyclic with methoxy and amine groups

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors within biological pathways. The presence of the methoxy and amine groups allows for various interactions that can modulate biological functions, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated effectiveness against bacteria and fungi, making it a candidate for further development in treating infectious diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise in inhibiting the growth of cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed studies are necessary to elucidate these pathways fully.

Case Studies

  • Antimicrobial Assays : In one study, the compound was tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 5-20 µg/mL.
  • Anticancer Evaluation : Another study evaluated the effect of this compound on human cancer cell lines, reporting a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
7-Oxabicyclo[2.2.1]heptaneLowModerate

This table illustrates that while both compounds share structural similarities, their biological activities differ significantly, highlighting the potential of this compound as a more effective agent.

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